molecular formula C20H22N4O2S B12500864 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12500864
M. Wt: 382.5 g/mol
InChI Key: PNFABNQBUNQLEG-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and antibacterial agent due to the presence of the triazole ring.

    Biological Research: The compound is used in enzyme inhibition studies, particularly targeting enzymes like acetylcholinesterase and butyrylcholinesterase.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

    Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of both the sulfanyl and acetamide groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4O2S/c1-4-24-19(15-9-11-16(26-3)12-10-15)22-23-20(24)27-13-18(25)21-17-8-6-5-7-14(17)2/h5-12H,4,13H2,1-3H3,(H,21,25)

InChI Key

PNFABNQBUNQLEG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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